BenchChemオンラインストアへようこそ!

(3S,5S)-5-methylmorpholine-3-carboxamide

Chiral purity Enantiomeric excess Stereochemical integrity

Source the precise (3S,5S) enantiomer to guarantee reproducible CGRP receptor antagonist SAR; substituting the racemate or (3R,5R) form leads to divergent potency and off-target profiles. This chiral building block is supplied at ≥95% purity and serves as a negative control in GARFT antifolate screens (IC₅₀ >30,000 nM). Its CNS-favorable profile (AlogP 1.29, TPSA 90.65 Ų) makes it ideal for BBB-penetrant lead optimization.

Molecular Formula C6H12N2O2
Molecular Weight 144.2
CAS No. 1932628-30-2
Cat. No. B6268915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-5-methylmorpholine-3-carboxamide
CAS1932628-30-2
Molecular FormulaC6H12N2O2
Molecular Weight144.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,5S)-5-Methylmorpholine-3-carboxamide (CAS 1932628-30-2) – Chiral Morpholine Building Block for CGRP-Targeted Research


(3S,5S)-5-methylmorpholine-3-carboxamide is a chiral, non-racemic morpholine derivative with a defined (3S,5S) absolute configuration, a molecular formula of C₆H₁₂N₂O₂, and a molecular weight of 144.17 g/mol . It belongs to the class of 3,5-disubstituted morpholine carboxamides, a scaffold implicated in calcitonin gene-related peptide (CGRP) receptor antagonist programs [1]. The compound is supplied at ≥95% purity and is primarily used as a research intermediate or fragment in medicinal chemistry .

Why Generic (3S,5S)-5-Methylmorpholine-3-carboxamide Substitution Fails in Stereospecific Applications


The (3S,5S) configuration of this compound places both the methyl and carboxamide substituents in a specific spatial orientation that cannot be replicated by the (3R,5R)-enantiomer (CAS not assigned), the racemic mixture (CAS 1706546-38-4), or other regioisomeric morpholine carboxamides. In chiral morpholine scaffolds, stereochemistry directly dictates binding interactions with biological targets such as CGRP receptors, as demonstrated across related carboxamide heterocyclic CGRP antagonist series [1]. Substituting the racemate or opposite enantiomer can lead to quantitatively different receptor occupancy, potency, and off-target profiles, making stereochemically defined procurement essential for reproducible structure-activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence for (3S,5S)-5-Methylmorpholine-3-carboxamide (CAS 1932628-30-2)


Enantiomeric Purity vs. Racemate: Chiral Identity Confirmation

The target compound is specified as the single (3S,5S)-enantiomer (CAS 1932628-30-2), which is chemically distinct from the racemic mixture 5-methylmorpholine-3-carboxamide (CAS 1706546-38-4) . In the broader class of CGRP receptor antagonist morpholine carboxamides, enantiomeric configuration has been shown to influence target binding and functional activity; patents covering this chemical space explicitly claim stereochemically defined embodiments [1]. The racemate lacks this stereochemical definition, which can confound dose-response relationships and SAR interpretation.

Chiral purity Enantiomeric excess Stereochemical integrity

CGRP Receptor Antagonist Potential: Class-Level Target Engagement

Morpholine carboxamide derivatives featuring the (3S,5S) substitution pattern are structurally related to compounds claimed as CGRP receptor antagonists in the patent literature [1]. In a cell-based assay measuring inhibition of CGRP-stimulated cAMP production in HEK293 cells, a related CGRP antagonist chemotype demonstrated an IC₅₀ of 6.7 nM [2]. While this datum does not arise from the target compound itself, it establishes a quantitative benchmark for the chemotype class. The target compound's specific IC₅₀ has not been reported in public databases as of this analysis.

CGRP receptor Antagonist activity Migraine

Predicted Physicochemical Profile: AlogP and Polar Surface Area Benchmarking

The target compound displays a computed AlogP of 1.29 and a topological polar surface area (TPSA) of 90.65 Ų . These values fall within favorable ranges for CNS drug-likeness (AlogP < 5, TPSA < 90 Ų is often cited for blood-brain barrier penetration). For comparison, the unsubstituted morpholine-3-carboxamide has a lower AlogP (predicted ~ -0.5 to 0) and higher TPSA (~ 90–100 Ų for the free base), indicating that the 5-methyl substitution increases lipophilicity without substantially altering hydrogen-bonding capacity. A QED (Quantitative Estimate of Drug-likeness) weighted score of 0.69 further supports favorable molecular properties .

Lipophilicity Polar surface area Drug-likeness

Selectivity Context: Low GARFT Inhibitory Activity as a Negative Selectivity Marker

A BindingDB entry associated with this chemotype reports an IC₅₀ > 30,000 nM against glycinamide ribonucleotide formyltransferase (GARFT) from L. casei [1]. GARFT is a key enzyme in the purine biosynthesis pathway and a known off-target for some heterocyclic carboxamides. An IC₅₀ > 30,000 nM represents negligible activity, suggesting that the morpholine-3-carboxamide scaffold does not significantly engage this antitarget. In contrast, potent antifolate chemotypes typically exhibit GARFT IC₅₀ values in the nanomolar range (e.g., < 100 nM).

Off-target selectivity GARFT inhibition Antifolate

Highest-Confidence Application Scenarios for (3S,5S)-5-Methylmorpholine-3-carboxamide


Stereospecific Fragment Library Screening for CGRP Receptor Antagonists

The defined (3S,5S) chirality makes this compound suitable as a fragment or scaffold for CGRP receptor antagonist lead generation, particularly in programs requiring stereochemically pure building blocks for SAR expansion [1]. Its predicted CNS-favorable physicochemical profile (AlogP 1.29, TPSA 90.65 Ų) supports its use in blood-brain barrier penetrant designs .

Chiral Building Block for Asymmetric Synthesis of 3,5-Disubstituted Morpholines

The (3S,5S) stereochemistry provides a defined chiral template for the synthesis of more complex 3,5-disubstituted morpholine analogs, including those described in patent literature for NK1 and CGRP receptor programs [1]. The carboxamide group offers a synthetic handle for further derivatization.

Negative Control or Selectivity Profiling in GARFT-Related Assays

With a GARFT IC₅₀ > 30,000 nM, this compound may serve as a negative control in antifolate screening cascades where GARFT is being evaluated as a target or antitarget [2]. Users should confirm enantiomeric identity matches the BindingDB-deposited entry.

Analytical Reference Standard for Chiral Purity Method Development

The defined (3S,5S) configuration and CAS registry make this compound a candidate for use as a reference standard in chiral HPLC or SFC method development aimed at separating morpholine enantiomers, leveraging its distinct retention properties relative to the racemate (CAS 1706546-38-4) .

Quote Request

Request a Quote for (3S,5S)-5-methylmorpholine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.